Cas no 87905-98-4 (5-Amino-N-benzyloxycarbonylpentanol)

5-Amino-N-benzyloxycarbonylpentanol structure
87905-98-4 structure
Nome do Produto:5-Amino-N-benzyloxycarbonylpentanol
N.o CAS:87905-98-4
MF:C13H19NO3
MW:237.294863939285
MDL:MFCD01863135
CID:709047
PubChem ID:4072414

5-Amino-N-benzyloxycarbonylpentanol Propriedades químicas e físicas

Nomes e Identificadores

    • Benzyl (5-hydroxypentyl)carbamate
    • 5-Amino-N-benzyloxycarbonylpentanol
    • 5-(Z-Amino)-1-Pentanol
    • benzyl N-(5-hydroxypentyl)carbamate
    • Carbamic acid,N-(5-hydroxypentyl)-, phenylmethyl ester
    • N-benzyloxycarbonyl-1-hydroxypentyl-5-amine
    • N-benzyloxycarbonyl-5-aminopentane-1-ol
    • Carbamic acid, (5-hydroxypentyl)-, phenylmethyl ester (9CI)
    • Phenylmethyl N-(5-hydroxypentyl)carbamate (ACI)
    • 5-[(Benzyloxycarbonyl)amino]-1-pentanol
    • N-Benzyloxycarbonyl-5-aminopentanol
    • DB-108451
    • BP-28384
    • TYIYHFWLYLHCHY-UHFFFAOYSA-N
    • DTXSID10399033
    • SCHEMBL887187
    • CS-0204245
    • MFCD01863135
    • Benzyl(5-hydroxypentyl)carbamate
    • BS-23326
    • EN300-314690
    • 5-(Z-Amino)-1-pentanol, >=98.0%
    • N-CBZ-5-amino-1-pentanol
    • A1-62456
    • XH1161
    • BENZYL 5-HYDROXYPENTYLCARBAMATE
    • 5-(Cbz-amino)-1-pentanol
    • AKOS015902526
    • SY241854
    • N-Cbz-5-hydroxypentylamine
    • 87905-98-4
    • MDL: MFCD01863135
    • Inchi: 1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16)
    • Chave InChI: TYIYHFWLYLHCHY-UHFFFAOYSA-N
    • SMILES: O=C(NCCCCCO)OCC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 237.13600
  • Massa monoisotópica: 237.13649347g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 1.8
  • Contagem de Tautomeros: 2
  • Superfície polar topológica: 58.6Ų

Propriedades Experimentais

  • Cor/Forma: White powder
  • Ponto de Fusão: 43-47 ºC
  • PSA: 58.56000
  • LogP: 2.46630
  • Solubilidade: Not determined

5-Amino-N-benzyloxycarbonylpentanol Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38

5-Amino-N-benzyloxycarbonylpentanol Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Amino-N-benzyloxycarbonylpentanol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-314690-0.25g
benzyl N-(5-hydroxypentyl)carbamate
87905-98-4 95.0%
0.25g
$131.0 2025-03-19
Ambeed
A302500-100mg
Benzyl (5-hydroxypentyl)carbamate
87905-98-4 98%
100mg
$31.0 2025-02-21
Enamine
EN300-314690-1.0g
benzyl N-(5-hydroxypentyl)carbamate
87905-98-4 95.0%
1.0g
$142.0 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B10855-250mg
Benzyl (5-hydroxypentyl)carbamate
87905-98-4 96%
250mg
¥176.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B10855-1g
Benzyl (5-hydroxypentyl)carbamate
87905-98-4 96%
1g
¥446.0 2024-07-16
eNovation Chemicals LLC
Y1197835-1g
5-(Cbz-amino)-1-pentanol
87905-98-4 95%
1g
$110 2023-09-03
eNovation Chemicals LLC
Y1197835-10g
5-(Cbz-amino)-1-pentanol
87905-98-4 95%
10g
$370 2024-07-20
TRC
A599580-2g
5-Amino-N-benzyloxycarbonylpentanol
87905-98-4
2g
$ 173.00 2023-04-19
Ambeed
A302500-5g
Benzyl (5-hydroxypentyl)carbamate
87905-98-4 98%
5g
$219.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TZ984-10g
5-Amino-N-benzyloxycarbonylpentanol
87905-98-4 96%
10g
3418CNY 2021-05-07

5-Amino-N-benzyloxycarbonylpentanol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Tosyl chloride ,  Silver triflate Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  7 h, 45 °C
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  20 min, 90 °C
3.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
3.2 Reagents: Water ;  0 °C
4.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 - 3 h, -40 °C
4.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; overnight
1.2 Reagents: Water
Referência
Asymmetric Organocatalytic Intramolecular Aza-Michael Addition of Enone Carbamates: Catalytic Enantioselective Access to Functionalized 2-Substituted Piperidines
Liu, Jian-Dong; et al, Advanced Synthesis & Catalysis, 2011, 353(14-15), 2721-2730

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  4 h, rt
Referência
Analysis of the dispersity in carbohydrate loading of synthetic glycoproteins using MALDI-TOF mass spectrometry
Patel, Mitul K.; et al, Chemical Communications (Cambridge, 2010, 46(48), 9119-9121

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  20 min, 90 °C
2.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; 12 h, rt
Referência
Beyond Switches: Ratcheting a Particle Energetically Uphill with a Compartmentalized Molecular Machine
Chatterjee, Manashi N.; et al, Journal of the American Chemical Society, 2006, 128(12), 4058-4073

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 - 3 h, -40 °C
2.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Tosyl chloride ,  Silver triflate Solvents: Dichloromethane ;  3 h, rt
2.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Camphorsulfonic acid Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Trimethylamine ;  rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Tosyl chloride ,  Silver triflate Solvents: Dichloromethane ;  3 h, rt
3.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Triethylsilane ,  Hexamethyldisilazane Catalysts: Ferrous sulfate heptahydrate Solvents: Dichloromethane ;  24 h, rt
Referência
Iron-catalyzed four-component reaction for the synthesis of protected primary amines
Yang, Bai-ling; et al, European Journal of Organic Chemistry, 2007, (28), 4646-4650

Synthetic Routes 12

Condições de reacção
Referência
Synthesis of amides from carboxylic acids and derivatives
Ziegler, T., Science of Synthesis, 2005, 21, 43-75

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  20 min, 90 °C
1.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 14

Condições de reacção
1.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid ,  4-Methylphenyl 2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-β-D-g… Solvents: Dichloromethane ;  2 - 3 h, -40 °C
1.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; overnight, rt
Referência
Strategies for the Asymmetric Construction of Pelletierine and its Use in the Synthesis of Sedridine, Myrtine, and Lasubine
Zaidan, Raed K. ; et al, European Journal of Organic Chemistry, 2019, 2019(31-32), 5354-5367

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  rt; 10 h, 40 °C
1.2 Reagents: Triethylamine
1.3 Reagents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; overnight
2.2 Reagents: Water
Referência
Asymmetric Organocatalytic Intramolecular Aza-Michael Addition of Enone Carbamates: Catalytic Enantioselective Access to Functionalized 2-Substituted Piperidines
Liu, Jian-Dong; et al, Advanced Synthesis & Catalysis, 2011, 353(14-15), 2721-2730

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; overnight, 50 °C
2.1 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  rt; 10 h, 40 °C
2.2 Reagents: Triethylamine
2.3 Reagents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; overnight
3.2 Reagents: Water
Referência
Asymmetric Organocatalytic Intramolecular Aza-Michael Addition of Enone Carbamates: Catalytic Enantioselective Access to Functionalized 2-Substituted Piperidines
Liu, Jian-Dong; et al, Advanced Synthesis & Catalysis, 2011, 353(14-15), 2721-2730

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  20 min, 90 °C
1.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 19

Condições de reacção
1.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 - 3 h, -40 °C
1.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  overnight, rt
1.2 Reagents: Amberlite IR 120 ;  rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 - 3 h, -40 °C
3.2 Solvents: Dichloromethane ;  1 h
Referência
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

5-Amino-N-benzyloxycarbonylpentanol Raw materials

5-Amino-N-benzyloxycarbonylpentanol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:87905-98-4)5-Amino-N-benzyloxycarbonylpentanol
A1207639
Pureza:99%
Quantidade:5g
Preço ($):197.0